molecular formula C18H12FN3O2S B6052684 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one

2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one

Cat. No.: B6052684
M. Wt: 353.4 g/mol
InChI Key: ONHADLRFUHGNIQ-PFONDFGASA-N
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Description

2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a fluorophenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-22-13-5-3-2-4-12(13)14(17(22)24)15-16(23)21-18(25-15)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,20,21,23)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHADLRFUHGNIQ-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with an appropriate indole derivative under acidic conditions to form the imine intermediate. This intermediate is then reacted with a thiazolidinone precursor in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions result in the formation of various substituted analogs.

Scientific Research Applications

2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
  • 2-[(4-bromophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
  • 2-[(4-methylphenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one lies in its specific structural features, such as the presence of a fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

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